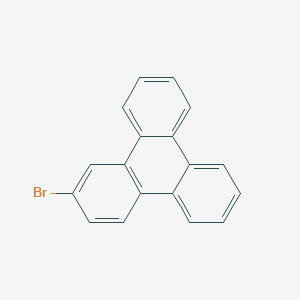

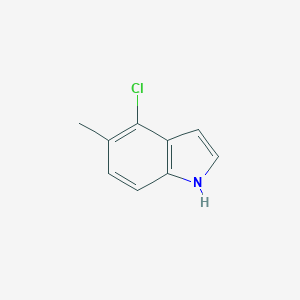

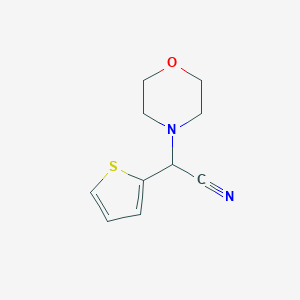

![molecular formula C6H5N3S B175906 Thiazolo[4,5-b]pyridin-2-amine CAS No. 13575-41-2](/img/structure/B175906.png)

Thiazolo[4,5-b]pyridin-2-amine

Vue d'ensemble

Description

Thiazolo[4,5-b]pyridin-2-amine is a chemical compound with the CAS Number: 13575-41-2 . It has a molecular weight of 151.19 . It appears as a yellow to brown solid .

Synthesis Analysis

The efficient synthesis of thiazolo pyridine 2-amine can be achieved by the reaction of 2-amino pyridine with ammonium thiocyanate . This reaction is carried out in the presence of ceric ammonium nitrate and Dimethyl Sulphoxide as a solvent .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5N3S/c7-6-9-5-4 (10-6)2-1-3-8-5/h1-3H, (H2,7,8,9) . The InChI key is IEYYNUMVUFLNAZ-UHFFFAOYSA-N .Chemical Reactions Analysis

The product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of quaternization product at the pyridine nitrogen atom .Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . It has a molecular weight of 151.19 and is typically stored in a refrigerator .Applications De Recherche Scientifique

Ligands du récepteur des œstrogènes

Les analogues du thiazole, y compris la thiazolo[4,5-b]pyridin-2-amine, peuvent servir de ligands pour les récepteurs des œstrogènes. Ces composés peuvent imiter ou bloquer l'hormone œstrogène dans l'organisme, servant potentiellement de traitements pour les affections liées aux hormones .

Activité des neuropeptides

Ces composés se sont avérés agir sur les neuropeptides, qui sont de petites molécules ressemblant à des protéines utilisées par les neurones pour communiquer entre eux. Ils peuvent influencer le fonctionnement du cerveau et pourraient être pertinents dans la recherche neurologique .

Interaction avec le récepteur de l'adénosine

La this compound peut interagir avec les récepteurs de l'adénosine Y5. Ces récepteurs jouent un rôle dans divers processus physiologiques, notamment la fonction cardiovasculaire, la perception de la douleur et la régulation du sommeil .

Applications antifongiques

Certains composés synthétisés de cette classe ont présenté une excellente activité antifongique contre diverses espèces de champignons, suggérant une utilisation potentielle dans le traitement des infections fongiques .

Propriétés antioxydantes

Des avancées récentes ont permis d'identifier des dérivés de this compound présentant des activités antioxydantes élevées. Les antioxydants sont importants pour protéger les cellules des dommages causés par les radicaux libres .

Effets anti-inflammatoires

Ces composés auraient également des propriétés anti-inflammatoires, ce qui pourrait être bénéfique dans le traitement des maladies inflammatoires .

Activités antitumorales

Une série de nouvelles thiazolo[4,5-b]pyridines ont été développées qui présentent des activités antitumorales. Cela suggère des applications potentielles dans la recherche et la thérapie du cancer

Mécanisme D'action

Target of Action

Thiazolo[4,5-b]pyridin-2-amine is a biologically relevant purine bioisostere . It has been reported to possess a broad spectrum of pharmacological activities . Some representatives of this class have been reported as histamine H3 receptor antagonists . This suggests that the primary targets of this compound could be histamine H3 receptors.

Mode of Action

It’s known that histamine h3 receptor antagonists work by blocking the action of histamine at the h3 receptor, which may lead to increased release of neurotransmitters like acetylcholine, dopamine, and norepinephrine . This can result in a variety of effects depending on the specific neurotransmitter’s function.

Biochemical Pathways

Given its potential role as a histamine h3 receptor antagonist , it may influence the histaminergic system and related biochemical pathways. This could potentially affect a variety of physiological processes, including sleep-wake regulation, cognitive processes, and inflammatory responses.

Result of Action

This compound has been reported to exhibit a broad spectrum of pharmacological activities . These include antioxidant , antimicrobial , herbicidal , anti-inflammatory , antifungal , and antitumor activities. The specific molecular and cellular effects would depend on the particular activity and the biological context.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Thiazolo[4,5-b]pyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as poly (ADP-ribose) polymerase-1 (PARP-1) . Additionally, this compound can bind to estrogen receptors, influencing hormone-related pathways . These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cell cycle regulation, leading to cell cycle arrest in specific phases, thereby inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, this compound inhibits PARP-1 by binding to its active site, preventing the repair of DNA damage in cancer cells . This inhibition results in the accumulation of DNA damage, ultimately leading to cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may have different biological effects, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in glycolysis, leading to altered glucose metabolism in cancer cells . This inhibition affects the energy production and survival of cancer cells, making it a potential target for cancer therapy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported into the nucleus, where it exerts its effects on DNA repair and gene expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it influences mitochondrial function and apoptosis . Understanding its subcellular localization helps elucidate the mechanisms underlying its biological effects.

Propriétés

IUPAC Name |

[1,3]thiazolo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYYNUMVUFLNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609233 | |

| Record name | [1,3]Thiazolo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13575-41-2 | |

| Record name | [1,3]Thiazolo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,3]thiazolo[4,5-b]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Thiazolo[4,5-b]pyridin-2-amine synthesized?

A1: this compound (compound A in []) is synthesized by reacting 2-aminopyridine with ammonium thiocyanate in the presence of glacial acetic acid []. This reaction forms the thiazolo[4,5-b]pyridine ring system.

Q2: What are the potential applications of this compound derivatives in medicinal chemistry?

A2: The research highlights the synthesis of various derivatives of this compound, including azetidinone, thiazolidinone, and imidazolidinone derivatives []. These derivatives were characterized using techniques like FTIR and 1H-NMR spectroscopy. While the research focuses on synthesis and characterization, it suggests these derivatives hold potential as chemotherapeutic agents and could be further explored for antimicrobial activities [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

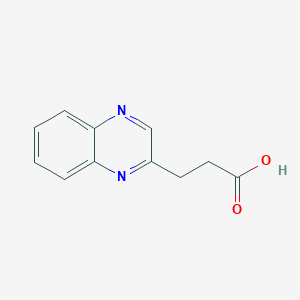

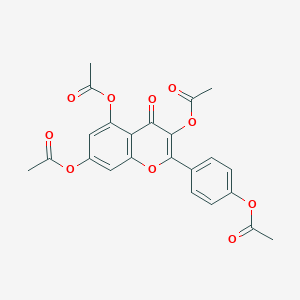

![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)

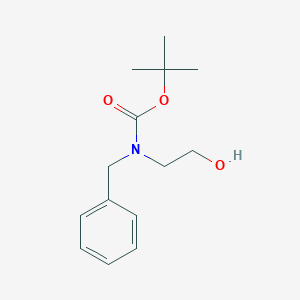

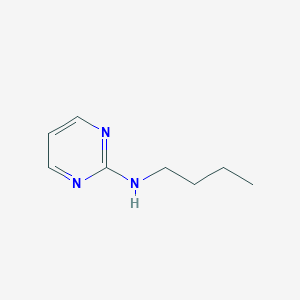

![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)